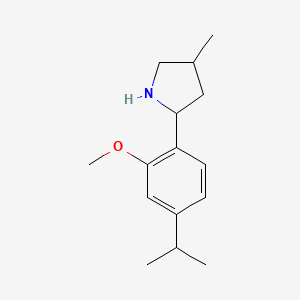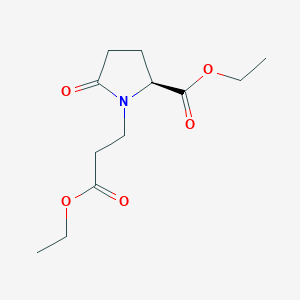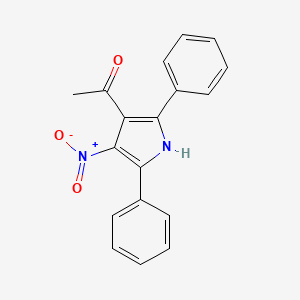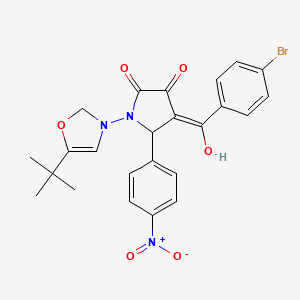
Malononitrile, (cyano-(1,2,3,4-tetrahydro-6-quinolyl)methylene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Malononitrile, (cyano-(1,2,3,4-tetrahydro-6-quinolyl)methylene)- is an organic compound that has garnered significant interest in the field of organic chemistry due to its versatile reactivity and potential applications. This compound is characterized by the presence of both cyano and quinoline groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Malononitrile, (cyano-(1,2,3,4-tetrahydro-6-quinolyl)methylene)- typically involves the reaction of malononitrile with quinoline derivatives under specific conditions. One common method involves the use of a base catalyst, such as sodium hydride or sodium alkoxide, to facilitate the reaction. The reaction is usually carried out in an organic solvent, such as ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and microwave irradiation, can further improve the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
Malononitrile, (cyano-(1,2,3,4-tetrahydro-6-quinolyl)methylene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the cyano groups to amine groups, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .
Major Products
The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted malononitrile compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
科学的研究の応用
Malononitrile, (cyano-(1,2,3,4-tetrahydro-6-quinolyl)methylene)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, dyes, and polymers.
Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Malononitrile, (cyano-(1,2,3,4-tetrahydro-6-quinolyl)methylene)- involves its interaction with various molecular targets and pathways. The cyano groups act as electron-withdrawing groups, enhancing the reactivity of the compound. The quinoline moiety can interact with biological targets, such as enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include:
Malononitrile: A simpler compound with two cyano groups, used as a building block in organic synthesis.
Quinoline: A heterocyclic compound with a nitrogen atom, used in the synthesis of various pharmaceuticals.
Cyanoacetonitrile: A compound with a cyano group and an acetonitrile moiety, used in the synthesis of heterocyclic compounds.
Uniqueness
The combination of these functional groups allows for the synthesis of a wide range of derivatives with diverse properties and applications .
特性
CAS番号 |
97460-75-8 |
|---|---|
分子式 |
C14H10N4 |
分子量 |
234.26 g/mol |
IUPAC名 |
2-(1,2,3,4-tetrahydroquinolin-6-yl)ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C14H10N4/c15-7-12(8-16)13(9-17)10-3-4-14-11(6-10)2-1-5-18-14/h3-4,6,18H,1-2,5H2 |
InChIキー |
MMBBFDZCCKWEOZ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=C2)C(=C(C#N)C#N)C#N)NC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6,9-Bis((4-aminobutyl)amino)benzo[g]isoquinoline-5,10-dione](/img/structure/B12893477.png)


![2-((1H-Benzo[d]imidazol-2-yl)methyl)oxazole](/img/structure/B12893494.png)
![Methyl 1H-imidazo[1,2-b]pyrazol-7-ylcarbamate](/img/structure/B12893508.png)

![6-Methyl-6H-furo[2,3-b]pyrrole-5-carbohydrazide](/img/structure/B12893516.png)
![3-{[(Furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B12893521.png)




